molecular formula C21H17NO2S B12152401 2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one

2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B12152401
M. Wt: 347.4 g/mol
InChI Key: SFVPWWZVORSTFA-UHFFFAOYSA-N
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Description

2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene moiety and a benzothieno oxazinone core. Its distinct chemical properties make it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts such as copper (I) to facilitate the cyclization process . The specific reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and optimizing the use of reagents to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothieno oxazinone derivatives and naphthalene-containing molecules. Examples include:

Uniqueness

What sets 2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one apart is its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C21H17NO2S

Molecular Weight

347.4 g/mol

IUPAC Name

2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one

InChI

InChI=1S/C21H17NO2S/c23-21-19-16-10-3-4-11-17(16)25-20(19)22-18(24-21)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-2,5-9H,3-4,10-12H2

InChI Key

SFVPWWZVORSTFA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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